molecular formula C10H22O4S B14308683 Methanesulfonic acid;non-3-en-1-ol CAS No. 112777-73-8

Methanesulfonic acid;non-3-en-1-ol

Cat. No.: B14308683
CAS No.: 112777-73-8
M. Wt: 238.35 g/mol
InChI Key: VMUWKKRKBCGVFR-UHFFFAOYSA-N
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Description

Methanesulfonic acid;non-3-en-1-ol is a compound that combines the properties of methanesulfonic acid and non-3-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and organic solvents. Non-3-en-1-ol is an unsaturated alcohol with the molecular formula C9H18O. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in the presence of oleum . Non-3-en-1-ol can be synthesized through the hydroboration-oxidation of non-3-ene, which involves the addition of borane followed by oxidation with hydrogen peroxide.

Industrial Production Methods

Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies such as Arkema to produce high-purity methanesulfonic acid. Non-3-en-1-ol is produced industrially through the hydroboration-oxidation process, which is scalable and efficient.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.

    Reduction: It can be reduced to form methanesulfonate salts.

    Substitution: Methanesulfonic acid can react with alcohols to form esters.

Non-3-en-1-ol undergoes reactions such as:

    Oxidation: Non-3-en-1-ol can be oxidized to form non-3-en-1-one.

    Reduction: It can be reduced to form non-3-en-1-ol.

    Substitution: Non-3-en-1-ol can react with acids to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for both methanesulfonic acid and non-3-en-1-ol.

    Reduction: Sodium borohydride is used as a reducing agent.

    Substitution: Sulfuric acid is used as a catalyst for esterification reactions.

Major Products Formed

    Methanesulfonic acid: Methanesulfonic acid anhydride, methanesulfonate salts, and esters.

    Non-3-en-1-ol: Non-3-en-1-one, non-3-en-1-ol, and esters.

Scientific Research Applications

Methanesulfonic acid;non-3-en-1-ol has various applications in scientific research:

Mechanism of Action

Methanesulfonic acid acts as a strong acid catalyst, facilitating protonation and subsequent reaction of substrates. It is non-oxidizing and exhibits high chemical stability against redox reactions and hydrolysis . Non-3-en-1-ol, as an unsaturated alcohol, can participate in various chemical reactions through its hydroxyl group and double bond, enabling it to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;non-3-en-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the unsaturated alcohol non-3-en-1-ol. This combination allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

112777-73-8

Molecular Formula

C10H22O4S

Molecular Weight

238.35 g/mol

IUPAC Name

methanesulfonic acid;non-3-en-1-ol

InChI

InChI=1S/C9H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10;1-5(2,3)4/h6-7,10H,2-5,8-9H2,1H3;1H3,(H,2,3,4)

InChI Key

VMUWKKRKBCGVFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCO.CS(=O)(=O)O

Origin of Product

United States

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